Cas no 1449520-79-9 (2-(3-chloro-4-hydroxyphenyl)benzoic acid)

2-(3-Chloro-4-hydroxyphenyl)benzoic acid is a chlorinated phenolic benzoic acid derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a hydroxyl group and a chloro substituent on the phenyl ring, which enhance its reactivity in electrophilic aromatic substitution and coupling reactions. The compound’s benzoic acid moiety further allows for derivatization into esters, amides, or other functionalized intermediates. Its well-defined molecular structure and purity make it suitable for research in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure consistency and quality for laboratory use.
2-(3-chloro-4-hydroxyphenyl)benzoic acid structure
1449520-79-9 structure
Product Name:2-(3-chloro-4-hydroxyphenyl)benzoic acid
CAS No:1449520-79-9
MF:C13H9ClO3
MW:248.661762952805
MDL:MFCD30488269
CID:5209554
PubChem ID:125451358
Update Time:2025-05-19

2-(3-chloro-4-hydroxyphenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-2-carboxylic acid, 3'-chloro-4'-hydroxy-
    • 2-(3-chloro-4-hydroxyphenyl)benzoic acid
    • MDL: MFCD30488269
    • Inchi: 1S/C13H9ClO3/c14-11-7-8(5-6-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7,15H,(H,16,17)
    • InChI Key: BHAABOWDKLZQKY-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(O)C(Cl)=C2)=CC=CC=C1C(O)=O

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Additional information on 2-(3-chloro-4-hydroxyphenyl)benzoic acid

2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid: A Comprehensive Overview

2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid (CAS No. 1449520-79-9) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as C4H3ClO3, is characterized by its unique structure, which combines a benzoic acid moiety with a substituted phenyl group. The presence of a hydroxyl (-OH) and a chlorine (Cl) substituent on the phenyl ring introduces intriguing electronic and steric effects, making it a versatile molecule for various applications.

Recent studies have highlighted the potential of 2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid in drug discovery. Researchers have explored its ability to modulate cellular signaling pathways, particularly in the context of inflammatory diseases and cancer. The hydroxyl group on the phenyl ring plays a crucial role in hydrogen bonding, which enhances the molecule's bioavailability and interaction with biological targets. Moreover, the chlorine substituent contributes to the molecule's lipophilicity, making it an attractive candidate for designing drugs with optimal pharmacokinetic properties.

In addition to its pharmacological applications, 2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid has been investigated for its role in materials science. The compound exhibits interesting electronic properties due to its conjugated aromatic system, which makes it a potential candidate for use in organic electronics. Recent research has focused on incorporating this compound into organic semiconductors and light-emitting diodes (OLEDs), where its electronic characteristics could enhance device performance.

The synthesis of 2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid has also been a topic of recent scientific inquiry. Traditional methods involve multi-step reactions, often requiring harsh conditions and expensive reagents. However, advancements in catalytic chemistry have enabled more efficient and environmentally friendly syntheses. For instance, the use of transition metal catalysts has significantly streamlined the synthesis process, reducing both time and cost while improving yield.

Another area of interest is the environmental impact of 2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid. As industries increasingly prioritize sustainability, researchers are exploring the biodegradation pathways of this compound. Preliminary studies suggest that under certain microbial conditions, the compound can be effectively degraded into non-toxic byproducts. This finding is crucial for assessing its safety profile and ensuring its responsible use in industrial applications.

Furthermore, computational chemistry has played a pivotal role in understanding the properties of 2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid at the molecular level. Advanced quantum mechanical calculations have provided insights into its electronic structure, reactivity, and potential interactions with other molecules. These computational models are instrumental in guiding experimental designs and optimizing synthetic routes.

In conclusion, 2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid (CAS No. 1449520-79-9) is a multifaceted compound with promising applications across diverse scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a key player in future innovations. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.

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